molecular formula C30H50Cl2N2O2S2 B13732443 Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride CAS No. 38920-81-9

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride

Cat. No.: B13732443
CAS No.: 38920-81-9
M. Wt: 605.8 g/mol
InChI Key: PDWAYYLBRZQQMN-UHFFFAOYSA-N
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Description

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is a chemical compound with a complex structure that includes disulfide bonds and trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2,3,6-trimethylphenol with butylamine to form an intermediate, which is then reacted with a disulfide compound under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction will produce thiols .

Scientific Research Applications

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • Disulfide, bis(2-(4-((p-methoxyphenyl)butyl)amino)ethyl)-, dihydrochloride
  • 2,4,6-Trimethylphenol
  • 2,4,6-Trimethylpyridine

Uniqueness

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is unique due to its specific combination of disulfide bonds and trimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

38920-81-9

Molecular Formula

C30H50Cl2N2O2S2

Molecular Weight

605.8 g/mol

IUPAC Name

4-(2,3,6-trimethylphenoxy)butyl-[2-[2-[4-(2,3,6-trimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride

InChI

InChI=1S/C30H48N2O2S2.2ClH/c1-23-11-13-25(3)29(27(23)5)33-19-9-7-15-31-17-21-35-36-22-18-32-16-8-10-20-34-30-26(4)14-12-24(2)28(30)6;;/h11-14,31-32H,7-10,15-22H2,1-6H3;2*1H

InChI Key

PDWAYYLBRZQQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2C)C)C)C.[Cl-].[Cl-]

Origin of Product

United States

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